![molecular formula C8H13NaO3 B563252 3-Keto Valproic Acid Sodium Salt CAS No. 1184991-15-8](/img/structure/B563252.png)
3-Keto Valproic Acid Sodium Salt
Overview
Description
3-Keto Valproic Acid Sodium Salt is the sodium salt of 3-Keto Valproic Acid, which is a metabolite of Valproic Acid. Valproic Acid is widely known for its use as an anticonvulsant and mood-stabilizing drug. 3-Keto Valproic Acid is produced from Valproic Acid metabolism by β-oxidation and may be useful for monitoring the metabolism of Valproic Acid in vitro .
Mechanism of Action
Target of Action
Sodium 3-oxo-2-propylpentanoate, also known as 3-Keto Valproic Acid Sodium Salt, primarily targets neuronal ion channels and neurotransmitter systems . It modulates the function of gamma-aminobutyric acid (GABA) , an inhibitory neurotransmitter, and glutamate , an excitatory neurotransmitter .
Mode of Action
The compound exerts its effects by reducing high-frequency neuronal firing through the blockage of voltage-gated sodium, potassium, and calcium channels . This action leads to a decrease in neuronal hyperexcitability, which is crucial in conditions like epilepsy . It also modulates GABA or glutamate-mediated neurotransmission , impacting pain perception and the biochemical occurrence of aura .
Biochemical Pathways
Sodium 3-oxo-2-propylpentanoate influences various signaling systems and biochemical pathways. It interferes with inositol and arachidonate metabolism and affects signaling systems such as the Wnt/beta-catenin and ERK pathways . These actions can lead to changes in gene expression and cellular function .
Pharmacokinetics
The compound dissociates to the valproate ion in the gastrointestinal tract . Its absorption half-life varies from less than 30 minutes to 3 or 4 hours depending on the type of preparation used . For most formulations, bioavailability approaches 100% .
Result of Action
The molecular and cellular effects of Sodium 3-oxo-2-propylpentanoate’s action include a decrease in neuronal hyperexcitability, modulation of neurotransmission, and influence on various signaling systems . These actions can lead to the control of seizures in conditions like epilepsy and impact on mood in conditions like bipolar disorder .
Action Environment
Environmental factors such as temperature and humidity can influence the stability of Sodium 3-oxo-2-propylpentanoate . For instance, repackaging the compound into dose administration aids resulted in unacceptable weight variation and changes in the dissolution profiles under certain conditions . Therefore, careful consideration of storage and handling conditions is crucial to maintain the compound’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
3-Keto Valproic Acid Sodium Salt interacts with several enzymes and proteins. It inhibits the activity of fatty acid amide hydrolase and monoacylglycerol lipase . It also influences the level of expression of its mRNA and the activity of its gene promoter, affecting the Akt/FoxO1 signaling cascade .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase the catalytic activity of MAO-A in BE (2)C neuroblastoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has the ability to alter gene expression both by inhibiting histone deacetylases and by changing levels of DNA methylation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed information about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Metabolic Pathways
This compound is involved in several metabolic pathways. It reduces the activity of myo-inositol-3-phosphate synthase, the first enzyme in the inositol synthesis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Keto Valproic Acid Sodium Salt typically involves the oxidation of Valproic Acid. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired ketone functionality .
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of Valproic Acid to its keto derivative while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-Keto Valproic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group back to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ketone carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Neurological Applications
Anticonvulsant Properties
3-Keto Valproic Acid Sodium Salt has been extensively studied for its anticonvulsant effects. It is a derivative of valproic acid, which is widely used to manage epilepsy. Research indicates that this compound exhibits efficacy in controlling various seizure types, including tonic–clonic and partial seizures. Animal models have demonstrated its ability to reduce seizure frequency and severity, making it a potential candidate for further clinical evaluation.
Neuroprotective Effects
In addition to its anticonvulsant properties, this compound has shown neuroprotective effects against oxidative stress and apoptosis in neuronal cells. Studies indicate that it may enhance neuronal survival during pathological conditions by modulating cellular pathways involved in cell death and survival.
Psychiatric Applications
Mood Stabilization in Bipolar Disorder
this compound is under investigation for its mood-stabilizing effects in bipolar disorder. Clinical trials are assessing its impact on mood episodes through psychometric assessments that evaluate mood scales and symptom severity. Preliminary findings suggest that it may effectively regulate neurotransmitter levels and stabilize mood swings.
Oncology Applications
Antitumor Properties
Emerging evidence suggests that this compound possesses antitumor properties, potentially inhibiting cancer cell growth and promoting apoptosis. In vitro studies have demonstrated its effectiveness against various cancer cell lines, while in vivo studies are exploring its role as an adjunct therapy in cancer treatment.
Pain Management
Migraine Treatment
Research has also explored the efficacy of this compound in managing migraine headaches. Clinical trials have reported a reduction in migraine frequency and severity among patients treated with this compound, indicating its potential as a therapeutic option for migraine sufferers.
Anticonvulsant Activity
A study conducted on rodents demonstrated that treatment with this compound significantly reduced seizure activity compared to control groups. The optimal dosing regimen was established based on the balance between efficacy and safety profiles observed during the trials.
Mood Stabilization
Clinical evaluations involving bipolar disorder patients indicated that those treated with this compound experienced fewer mood episodes over a six-month period compared to those receiving standard treatments. Mood scales showed statistically significant improvements in symptom severity.
Antitumor Activity
In a recent study involving human cancer cell lines, treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates when compared to untreated controls. These findings suggest potential applications in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Valproic Acid: The parent compound, widely used as an anticonvulsant and mood stabilizer.
Divalproex Sodium: A compound that combines Valproic Acid and its sodium salt, used for similar therapeutic purposes.
Magnesium Valproate: Another salt form of Valproic Acid with similar pharmacological properties
Uniqueness
3-Keto Valproic Acid Sodium Salt is unique due to its specific role as a metabolite of Valproic Acid. It provides insights into the metabolic pathways and mechanisms of action of Valproic Acid, making it valuable for research and therapeutic monitoring .
Biological Activity
3-Keto Valproic Acid Sodium Salt (CAS 1184991-15-8) is a significant metabolite of Valproic Acid, a widely used antiepileptic drug. This compound exhibits various biological activities, particularly as a histone deacetylase (HDAC) inhibitor, which has implications in cancer therapy, neuroprotection, and metabolic regulation. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
This compound functions primarily as an HDAC inhibitor. By inhibiting HDAC enzymes, it alters gene expression, impacting processes such as apoptosis, cell differentiation, and DNA repair. The inhibition of HDACs can lead to:
- Increased GABA levels : Enhancing inhibitory neurotransmission in the central nervous system.
- Modulation of neuronal firing : Affecting voltage-gated sodium channels and NMDA receptor-mediated excitation.
- Induction of pluripotent stem cells : Facilitating cellular reprogramming through transcription factors like Oct4 and Sox2.
- Promotion of autophagy : By inhibiting inositol synthesis, it influences cellular degradation pathways .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties through its HDAC inhibitory effects. It can induce apoptosis in cancer cells and suppress tumor growth by altering the expression of oncogenes and tumor suppressor genes.
2. Neuroprotective Effects
The compound has demonstrated neuroprotective effects in various models of neurodegenerative diseases. It enhances GABAergic transmission, which is crucial for neuronal survival and function. Studies have shown that it can reduce amyloid-beta (Aβ) production in Alzheimer’s disease models, potentially mitigating neurotoxicity associated with Aβ accumulation .
3. Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects by modulating inflammatory pathways. It can decrease the production of pro-inflammatory cytokines and inhibit the activation of microglia, which are implicated in neuroinflammation .
Table 1: Summary of Biological Activities
Case Study: Valproic Acid-Induced Liver Injury
A case-control study investigated the incidence of drug-induced liver injury (DILI) associated with valproic acid use, highlighting the importance of monitoring liver function in patients receiving this treatment. The study included 60 patients, with findings suggesting that while this compound has therapeutic benefits, it also poses risks for liver toxicity .
Properties
IUPAC Name |
sodium;3-oxo-2-propylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3.Na/c1-3-5-6(8(10)11)7(9)4-2;/h6H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNHUWISZOLICF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)CC)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662048 | |
Record name | Sodium 3-oxo-2-propylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184991-15-8 | |
Record name | Sodium 3-oxo-2-propylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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